5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole
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Overview
Description
5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of fluorinated indole derivatives often involves the use of advanced fluorination techniques and high-throughput synthesis methods. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole include other fluorinated indole derivatives, such as:
- 5-Fluoro-3-phenyl-1H-indole
- 5-Fluoro-3-(4-methylphenyl)-1H-indole
- 5-Fluoro-3-(4-chlorophenyl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
62236-37-7 |
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Molecular Formula |
C14H11F2N |
Molecular Weight |
231.24 g/mol |
IUPAC Name |
5-fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H11F2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-7,13,17H,8H2 |
InChI Key |
QCUVXHWRTDRJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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